2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide
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Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide is a complex organic compound that combines elements of pyrimidine and benzodiazepine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Benzodiazepine Synthesis: The benzodiazepine core is synthesized separately, often starting from o-phenylenediamine and an appropriate ketone or aldehyde.
Coupling Reaction: The final step involves coupling the pyrimidine-thioether derivative with the benzodiazepine core via an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced derivatives of the original compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzodiazepine derivatives with biological targets, such as receptors or enzymes.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of neurological disorders, given the benzodiazepine core’s known activity on the central nervous system.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide likely involves its interaction with specific molecular targets, such as GABA receptors in the case of its benzodiazepine component. This interaction can modulate neurotransmitter activity, leading to its potential effects on the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety disorders.
Thiopental: A barbiturate with a similar sulfanyl group, used as an anesthetic.
Uniqueness
What sets 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)acetamide apart is its unique combination of a pyrimidine ring with a benzodiazepine core, potentially offering a novel mechanism of action and a different pharmacological profile compared to traditional benzodiazepines.
Properties
Molecular Formula |
C24H23N5OS |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-15-13-16(2)26-24(25-15)31-14-21(30)29-23-22(18-9-5-4-6-10-18)17(3)27-19-11-7-8-12-20(19)28-23/h4-13,22H,14H2,1-3H3,(H,28,29,30) |
InChI Key |
DVHOIEYTNIOVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=NC3=CC=CC=C3N=C(C2C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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